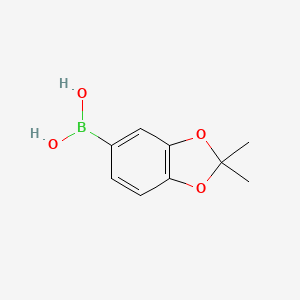

(2,2-Dimethyl-1,3-benzodioxol-5-yl)boronic acid

Description

Properties

IUPAC Name |

(2,2-dimethyl-1,3-benzodioxol-5-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO4/c1-9(2)13-7-4-3-6(10(11)12)5-8(7)14-9/h3-5,11-12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVNFQXCMRDUEBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)OC(O2)(C)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogen-Metal Exchange and Subsequent Borylation

Early methods for arylboronic acid synthesis involved halogen-metal exchange using Grignard or organolithium reagents, followed by treatment with borate esters. For example, directed ortho-lithiation of 2,2-dimethyl-1,3-benzodioxole derivatives using a directing metalation group (DMG) enables precise functionalization. Subsequent quenching with trimethyl borate yields the boronic acid after hydrolysis:

This method requires strict anhydrous conditions and low temperatures, limiting scalability.

Transition Metal-Catalyzed Methods

Rhodium-Catalyzed Borylation

A high-yield protocol employs rhodium complexes under inert conditions. In a representative procedure, [RhCp*Cl₂]₂ (0.002 mmol) and AgOOCF₃ (0.80 mmol) catalyze the reaction between N-pyrimidyl indoles and arylboronic acids in methanol at 60°C, achieving 99% yield. The mechanism likely involves rhodium-mediated C–H activation followed by borylation (Table 1).

Table 1: Rhodium-Catalyzed Borylation Conditions

| Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| [RhCp*Cl₂]₂ | None | MeOH | 60 | 99 |

Palladium-Catalyzed Suzuki-Miyaura Coupling

Palladium-based methods are widely adopted due to catalyst accessibility. A microwave-assisted Suzuki coupling of methyl 5-chlorothiophene-2-carboxylate with benzo[d]dioxol-5-ylboronic acid using Pd(OAc)₂ (0.05 mmol) and Na₂CO₃ in 1,2-dimethoxyethane/water achieved 27.47% yield under ultrasonic treatment. The low yield highlights challenges in steric hindrance management (Table 2).

Table 2: Palladium-Catalyzed Coupling Parameters

| Substrate | Boronic Acid | Base | Solvent System | Yield (%) |

|---|---|---|---|---|

| Methyl 5-chlorothiophene-2-carboxylate | (2,2-Dimethyl-1,3-benzodioxol-5-yl)boronic acid | Na₂CO₃ | DME/H₂O | 27.47 |

Ligand-Accelerated Miyaura Borylation

The Miyaura borylation, utilizing Pd(dba)₂ and bisphosphine ligands, enables direct coupling of aryl halides with bis(pinacolato)diboron (B₂pin₂). For example, Pd(OAc)₂ with 2,2′-bipyridine in THF/H₂O at 80°C converts aryl acetonitriles to boronic acids in 76% yield. This method benefits from ligand-enhanced catalyst activity and milder conditions.

Recent Innovations and Patent Literature

Ultrasound-Assisted Synthesis

A 2025 patent (WO2023040686A1) discloses ultrasonic activation to accelerate palladium-catalyzed couplings. Irradiating a mixture of methyl 5-chlorothiophene-2-carboxylate, this compound, and Pd(OAc)₂ in DME/H₂O at 120°C for 200 minutes improved reaction kinetics, albeit with moderate yield (27.47%).

Green Solvent Systems

Emerging protocols replace traditional solvents like DME with ionic liquids or water. For instance, a Pd-catalyzed reaction in methanol under argon achieves 99% yield, demonstrating the viability of alcoholic solvents for eco-friendly synthesis.

Comparative Analysis of Methodologies

Yield and Efficiency

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethyl-1,3-benzodioxol-5-yl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents like hydrogen peroxide.

Substitution: The boronic acid group can be substituted with other functional groups through reactions such as halogenation or amination.

Common Reagents and Conditions

Palladium Catalysts: Pd(dppf)Cl2, Pd(PPh3)4

Bases: Potassium acetate, sodium carbonate

Oxidizing Agents: Hydrogen peroxide, sodium periodate

Major Products Formed

Suzuki-Miyaura Coupling: Formation of biaryl compounds

Oxidation: Formation of phenols

Substitution: Formation of various substituted benzo[d][1,3]dioxole derivatives

Scientific Research Applications

(2,2-Dimethyl-1,3-benzodioxol-5-yl)boronic acid has a wide range of applications in scientific research:

Biology: Employed in the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

Industry: Utilized in the production of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action of (2,2-Dimethyl-1,3-benzodioxol-5-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In the Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boronate complex. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond .

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Compounds

Structural Analogues and Electronic Effects

The benzodioxol moiety in (2,2-Dimethyl-1,3-benzodioxol-5-yl)boronic acid differentiates it from other aryl boronic acids. Key structural analogs include:

The 2,2-dimethyl substitution on the benzodioxol ring introduces steric hindrance and electron-donating effects, which may stabilize the boronate form and modulate pKa compared to unsubstituted aryl boronic acids .

Acidity (pKa) and Reactivity

Boronic acid pKa is critical for diol binding under physiological conditions. Substituents significantly influence acidity:

- Phenyl boronic acid : pKa ~8.6–9.2 .

- 4-Methoxyphenyl boronic acid : Lower acidity (pKa ~8.0–8.5) due to electron-donating methoxy group .

- 3-AcPBA (3-acetamidophenyl boronic acid) : Higher pKa (~9.5), limiting physiological efficacy .

The dimethyl groups in this compound likely reduce pKa compared to unsubstituted analogs, enhancing diol binding at neutral pH. Evidence suggests that through-space effects from bulky substituents can stabilize the boronic acid form, balancing acidity and reactivity .

Binding Affinity and Selectivity

Boronic acids bind diols (e.g., sugars) via reversible ester formation. Key comparisons:

The dimethyl group may restrict conformational flexibility, improving selectivity for specific diols (e.g., catechols) while reducing nonspecific binding .

Antiproliferative Activity

Aromatic boronic acids like phenanthren-9-yl and 6-hydroxynaphthalen-2-yl derivatives exhibit cytotoxic effects at sub-micromolar concentrations in triple-negative breast cancer models .

Diagnostic Utility

Phenyl boronic acid demonstrates superior diagnostic accuracy in detecting bacterial enzymes compared to APBA (aminophenyl boronic acid) . The dimethyl substitution in the target compound could improve stability or reduce off-target interactions in similar assays.

Physicochemical Properties

- Solubility : The benzodioxol ring may enhance lipophilicity compared to hydrophilic analogs like 4-hydroxyphenyl boronic acid.

- Stability : Boronic acids with bulky substituents (e.g., dimethyl groups) resist protodeboronation, a common degradation pathway .

Biological Activity

(2,2-Dimethyl-1,3-benzodioxol-5-yl)boronic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. Boronic acids are known for their unique ability to form reversible covalent bonds with diols, which makes them valuable in various therapeutic contexts, including cancer treatment and antimicrobial applications. This article explores the biological activities associated with this specific boronic acid derivative, supported by relevant studies and findings.

- Molecular Formula : C₉H₁₁BO₄

- Molecular Weight : 193.99 g/mol

- CAS Number : 227306-23-2

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have demonstrated its ability to inhibit cancer cell growth through various mechanisms:

- Mechanism of Action : The compound acts as a proteasome inhibitor, similar to bortezomib, by binding to nucleophilic threonine residues in the proteasome's active site. This inhibition leads to the accumulation of pro-apoptotic factors and subsequent cell death in cancer cells .

- In Vitro Studies : In a study involving human colon cancer cells (HCT116), the half-maximal inhibitory concentration (GI50) was determined to be approximately 24.9 μM, indicating potent growth inhibition .

| Compound | Cell Type | GI50 (μM) |

|---|---|---|

| This compound | HCT116 (human colon cancer) | 24.9 |

2. Antibacterial Activity

The compound has also shown promise as an antibacterial agent:

- Mechanism of Action : It is believed that the boronic acid moiety interacts with serine residues in bacterial enzymes, inhibiting their activity and preventing bacterial growth .

- Efficacy Against Resistant Strains : Studies have indicated that this compound can effectively inhibit the growth of antibiotic-resistant strains of bacteria, making it a potential candidate for treating nosocomial infections .

| Bacterial Strain | Inhibition Constant (Ki) |

|---|---|

| C. albicans | 0.004 µM |

| Resistant strains | 0.008 µM |

3. Modulation of GABA Receptors

Recent studies have explored the effects of related compounds on GABA receptors:

- GABA A Receptor Modulation : A related compound demonstrated strong modulation of GABA A receptors with a maximal GABA-induced chloride current modulation reaching up to 1673% at an EC50 of 51.7 μM . This suggests potential applications in neurological disorders.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound and its derivatives:

- Anticancer Mechanisms : Research has shown that derivatives of this compound can induce apoptosis in cancer cells by disrupting proteasomal function .

- Antibacterial Properties : The compound has been evaluated against various bacterial strains, showing significant effectiveness against resistant strains commonly found in clinical settings .

- Neuropharmacological Effects : Related compounds have been studied for their ability to enhance GABAergic transmission, suggesting potential therapeutic applications in anxiety and seizure disorders .

Q & A

Basic Question: What synthetic strategies are recommended for introducing the (2,2-dimethyl-1,3-benzodioxol-5-yl)boronic acid moiety into target molecules?

Answer:

The boronic acid group is typically introduced via cross-coupling reactions such as Suzuki-Miyaura coupling. For example, this compound can act as a nucleophilic partner with aryl halides or triflates. Key considerations include:

- Protecting group stability : The 1,3-benzodioxole ring may require protection during synthesis to prevent undesired side reactions, such as oxidation of the methylene group under acidic or oxidative conditions .

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) are commonly used, but ligand choice (e.g., SPhos or XPhos) can enhance coupling efficiency for sterically hindered substrates.

Basic Question: How can the dehydration/trimerization of boronic acids interfere with mass spectrometry (MS) analysis, and how is this mitigated?

Answer:

Boronic acids readily dehydrate to form boroxines (trimers) under MS conditions, complicating molecular ion detection. Methodological solutions include:

- Derivatization : Convert the boronic acid to a cyclic boronic ester using diols (e.g., pinacol) or sugars (e.g., mannitol) to stabilize the analyte and suppress trimerization .

- Matrix selection : For MALDI-MS, use matrices that minimize thermal stress (e.g., DHB or CHCA) and avoid high laser energy to reduce dehydration artifacts.

Advanced Question: How does the electronic and steric environment of the 1,3-benzodioxole ring influence the reactivity of this boronic acid in cross-coupling reactions?

Answer:

The electron-donating methyl groups on the 1,3-benzodioxole ring enhance the electron density of the aromatic system, potentially accelerating transmetallation steps in Suzuki couplings. However, steric hindrance from the dimethyl groups may reduce reactivity with bulky substrates. To address this:

- Kinetic studies : Compare coupling rates with analogous non-methylated boronic acids (e.g., 1,3-benzodioxol-5-ylboronic acid) to isolate steric vs. electronic effects .

- Computational modeling : Density Functional Theory (DFT) can predict transition-state geometries and quantify steric clashes using parameters like percent buried volume (%VBur) .

Advanced Question: What structural features of this boronic acid contribute to its thermal stability, and how can degradation pathways be characterized?

Answer:

The 1,3-benzodioxole ring’s fused oxygen atoms and methyl substituents enhance thermal stability by reducing oxidative susceptibility. Degradation analysis involves:

- Thermogravimetric Analysis (TGA) : Monitor mass loss under controlled heating (e.g., 10°C/min in nitrogen) to identify decomposition temperatures .

- GC-MS of pyrolysis products : Characterize volatile degradation byproducts (e.g., catechol derivatives from ring cleavage) to infer degradation mechanisms .

Advanced Question: How can conflicting data on boronic acid oxidation rates (e.g., in ROS-rich environments) be resolved?

Answer:

Contradictions often arise from equilibrium dynamics between free boronic acids and their esters. To clarify:

- Hydrolysis control : Pre-equilibrate boronic esters in aqueous buffer (pH 7.4) before oxidation assays to account for ester-to-acid conversion .

- Competitive binding assays : Use alizarin red S (ARS) to measure diol-boronic acid affinity independently, decoupling hydrolysis rates from oxidation kinetics .

Basic Question: What crystallographic methods are suitable for resolving the structure of derivatives containing this boronic acid?

Answer:

Single-crystal X-ray diffraction (SCXRD) using SHELXL software is standard. Key steps include:

- Crystal growth : Optimize solvent systems (e.g., DCM/hexane) to obtain diffraction-quality crystals.

- Hydrogen atom treatment : Refine positions using riding models or neutron diffraction for high-resolution data (<1.0 Å) .

Advanced Question: How can QSAR models guide the design of this compound derivatives for therapeutic applications?

Answer:

Quantitative Structure-Activity Relationship (QSAR) workflows involve:

- Descriptor generation : Use Mordred or RDKit to compute 1,357 molecular descriptors (e.g., logP, polar surface area) .

- PCA-guided diversity : Apply principal component analysis (PCA) to cluster boronic acids and select derivatives spanning chemical space for bioactivity screening .

Advanced Question: What mechanistic insights link the 1,3-benzodioxole motif to observed anticancer activity in boronic acid derivatives?

Answer:

The 1,3-benzodioxole group may enhance membrane permeability or act as a bioisostere for catechol moieties. Experimental approaches include:

- Protease inhibition assays : Test inhibition of 20S proteasome (common target of boronic acid drugs like bortezomib) to assess mechanism .

- SAR studies : Synthesize analogs with modified dioxole rings (e.g., fluorinated or methyl-removed variants) to correlate structure with cytotoxicity .

Basic Question: How can researchers validate the purity of this compound batches?

Answer:

- HPLC-MS : Use reverse-phase C18 columns (ACN/water + 0.1% formic acid) to detect boroxine impurities (retention time shifts).

- ¹¹B NMR : Confirm boronic acid speciation (δ ~30 ppm for free acid vs. δ ~10 ppm for esters) .

Advanced Question: How does the diol affinity of boronic esters impact their stability in biological assays?

Answer:

High-affinity diols (e.g., pinacol) stabilize esters against hydrolysis but may slow ROS-triggered release. To balance stability and reactivity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.